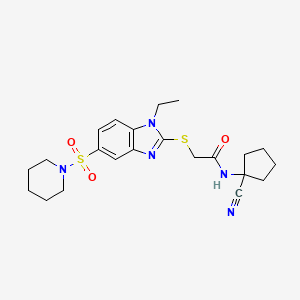

N-(1-cyanocyclopentyl)-2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3S2/c1-2-27-19-9-8-17(32(29,30)26-12-6-3-7-13-26)14-18(19)24-21(27)31-15-20(28)25-22(16-23)10-4-5-11-22/h8-9,14H,2-7,10-13,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPMQUBMLVOGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N=C1SCC(=O)NC4(CCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyanocyclopentyl)-2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group. Its molecular formula is C₁₈H₂₃N₃O₂S₂, and it has a molecular weight of approximately 373.52 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a critical role in various physiological processes.

- Antioxidant Activity : Similar compounds have demonstrated the ability to activate the Keap1/Nrf2/ARE pathway, leading to increased expression of cytoprotective genes .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies have explored the effects of similar compounds:

- Study on Anti-inflammatory Properties : A study demonstrated that compounds with similar structures could significantly reduce levels of pro-inflammatory cytokines in animal models .

- Antioxidant Efficacy : Research indicated that activation of the Nrf2 pathway led to enhanced cellular resistance against oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Enzymatic Inhibition : A pharmacological assessment showed that related compounds effectively inhibited carbonic anhydrase activity, which may have implications for treating conditions like glaucoma and edema .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide

- Substitutes the piperidinylsulfonyl group with a pentyl chain, lowering polarity and likely reducing solubility. Uses a cyclohexyl group instead of cyanocyclopentyl, decreasing steric hindrance and electron-withdrawing effects.

- Inferred Properties : Likely less metabolically stable due to the absence of sulfonyl groups and increased lipophilicity from the pentyl chain .

N-(1-cyanocyclopentyl)-2-({4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

- Key Differences: Replaces the benzimidazole with a triazole-quinoline hybrid system, altering π-π stacking and electronic properties. Lacks the piperidinylsulfonyl group, which may reduce solubility and target specificity .

- Inferred Properties: Higher molecular weight and lipophilicity due to the quinoline group, possibly affecting bioavailability.

N-((1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine

- Key Differences: Features a pyrazole ring instead of benzimidazole, reducing aromaticity and planar rigidity. Incorporates a difluoroethyl group, enhancing metabolic stability via fluorine’s inductive effects. Uses a cyclopropanamine group instead of cyanocyclopentyl, offering distinct steric and electronic profiles .

Physicochemical and Functional Group Analysis

| Property | Target Compound | N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide | Triazole-Quinoline Analog |

|---|---|---|---|

| Core Structure | Benzimidazole | Indole | Triazole-Quinoline |

| Key Substituents | Piperidinylsulfonyl, cyanocyclopentyl | Pentyl, cyclohexyl | Quinoline, ethyl |

| Electron Effects | Strong electron-withdrawing (sulfonyl, cyano) | Moderate (indole NH) | Mixed (quinoline N, triazole) |

| Solubility | Likely high (polar sulfonyl group) | Low (alkyl chains) | Moderate (quinoline’s partial polarity) |

| Metabolic Stability | High (sulfonyl resists oxidation) | Low (alkyl oxidation susceptible) | Moderate (quinoline may undergo CYP450 metabolism) |

Lumping Strategy Considerations ()

The lumping strategy groups compounds with shared features (e.g., acetamide backbones) to simplify reaction modeling. However, the target compound’s unique substituents—such as the cyanocyclopentyl and piperidinylsulfonyl groups—would necessitate separate consideration in degradation or binding studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.